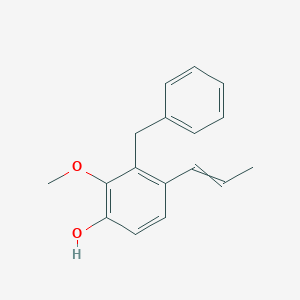![molecular formula C12H15IO B14144291 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 364626-02-8](/img/structure/B14144291.png)
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodoethynyl)tricyclo[3311~3,7~]decan-2-ol is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.
Addition of the Iodoethynyl Group: The final step involves the addition of the iodoethynyl group, which can be achieved through halogenation reactions using iodine and acetylene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The iodoethynyl group can be reduced to form ethynyl or ethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethynyl or ethyl derivatives.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2-Adamantanol: Similar tricyclic structure but lacks the iodoethynyl group.
2-Hydroxyadamantane: Another member of the adamantane family with a hydroxyl group.
2-Adamantanamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(Iodoethynyl)tricyclo[331
属性
CAS 编号 |
364626-02-8 |
|---|---|
分子式 |
C12H15IO |
分子量 |
302.15 g/mol |
IUPAC 名称 |
2-(2-iodoethynyl)adamantan-2-ol |
InChI |
InChI=1S/C12H15IO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,3-7H2 |
InChI 键 |
TZRIWLZBELDJFR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3(C#CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
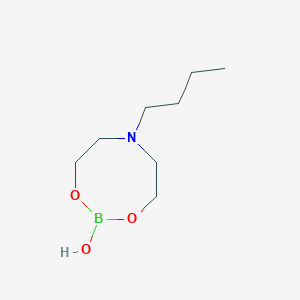
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
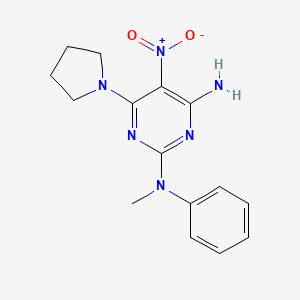
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
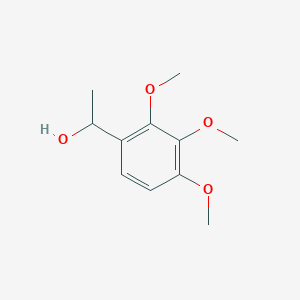
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
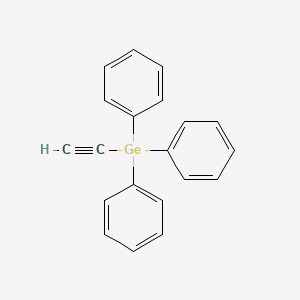
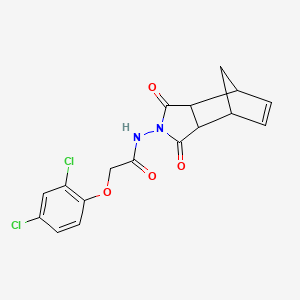
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
